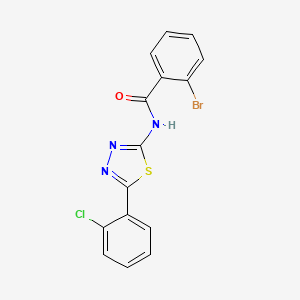

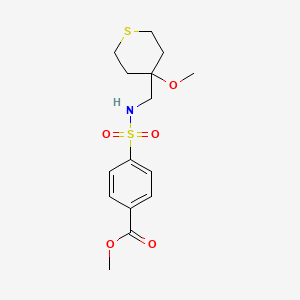

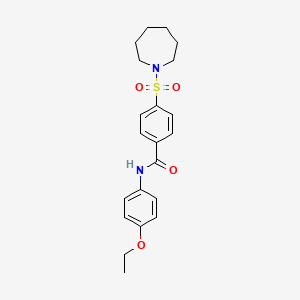

![molecular formula C19H17N5O B2419269 3-(3-Methylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893937-04-7](/img/structure/B2419269.png)

3-(3-Methylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(3-Methylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one” belongs to the class of triazolopyrimidines. Triazolopyrimidines are a type of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . They are known for their wide range of biological activities and are often used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of triazolopyrimidines consists of a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with a 1,2,3-triazole ring (a five-membered ring with three nitrogen atoms) . The specific positions of the methylphenyl groups in the given compound could influence its properties and reactivity.Chemical Reactions Analysis

Triazolopyrimidines can undergo various reactions. For example, in warm alkaline solution, 3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine underwent ring fission to give 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For instance, some triazolopyrimidines exhibit excellent insensitivity toward external stimuli and good detonation performance, suggesting potential use as energetic materials .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The synthesis and characterization of novel derivatives of pyrimidine, which contain the triazolopyrimidine ring, have demonstrated antibacterial activity against various microbial strains, including Gram-positive and Gram-negative bacteria. Such compounds are synthesized through condensation reactions and characterized by spectroscopic techniques and DFT calculations, highlighting their potential in developing new antibacterial agents (Lahmidi et al., 2019).

Supramolecular Chemistry

Triazolopyrimidines have been explored as ligands for co-crystallization with macrocyclic compounds, forming solid compounds that exhibit extensive hydrogen-bonding interactions. This application underscores the role of triazolopyrimidines in the construction of 2D and 3D supramolecular architectures, which are of interest in materials science and nanotechnology (Fonari et al., 2004).

Antimicrobial and Antitumor Agents

Several studies have synthesized new derivatives of triazolopyrimidine with potential antimicrobial and antitumor activities. These compounds have been evaluated for their efficacy against various microorganisms and cancer cell lines, indicating their promise in developing new therapeutic agents (Farghaly & Hassaneen, 2013).

Enzyme Inhibition

Triazolopyrimidine derivatives have been identified as potent inhibitors of specific enzymes, such as the phosphatidylinositol 3-kinase (PI3K) enzyme. This inhibition is crucial for regulating various biological processes, including cell growth and metabolism, highlighting the compound's potential in treating diseases associated with enzyme dysregulation (Sanchez et al., 2012).

Wirkmechanismus

Target of Action

The primary target of 3-(3-Methylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .

Mode of Action

This compound acts as a reversible inhibitor of LSD1 . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The compound interacts with LSD1, inhibiting its activity and leading to changes in the methylation status of lysine residues .

Result of Action

When cells (such as MGC-803 cells) are treated with this compound, the activity of LSD1 can be significantly inhibited . This leads to changes in gene expression, which can suppress cell migration . This suggests that the compound could potentially be used to inhibit the proliferation and migration of cancer cells .

Eigenschaften

IUPAC Name |

3-(3-methylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-13-5-3-7-15(9-13)11-23-12-20-18-17(19(23)25)21-22-24(18)16-8-4-6-14(2)10-16/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZZLMKGMSKCHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

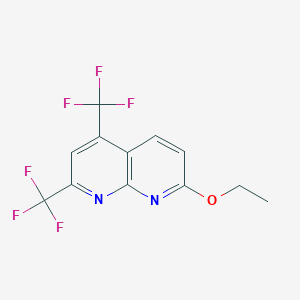

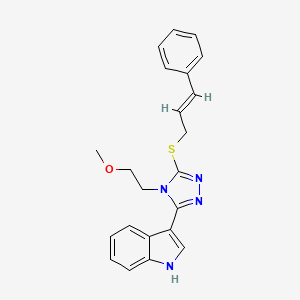

![2-[2-Methoxy-5-(methylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2419187.png)

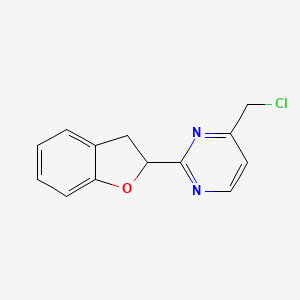

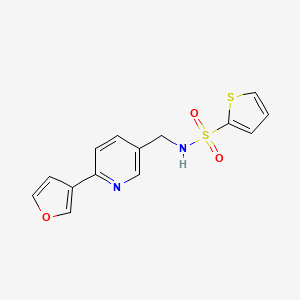

![Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2419191.png)

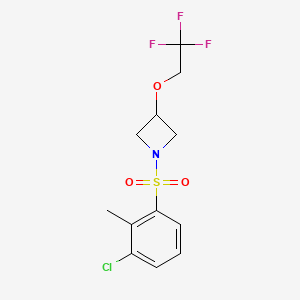

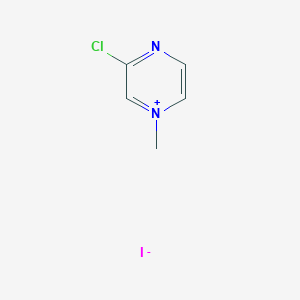

![3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2419192.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2419193.png)

![methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2419207.png)